molecular formula C10H8N2O2 B098897 4-(1H-Pyrazol-1-yl)benzoic acid CAS No. 16209-00-0

4-(1H-Pyrazol-1-yl)benzoic acid

Cat. No. B098897
CAS RN: 16209-00-0
M. Wt: 188.18 g/mol
InChI Key: XOEKYPIBVOGCDG-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)benzoic acid is a compound that belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. The benzoic acid moiety attached to the pyrazole ring suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid resulted in a proton transfer derivative, which suggests a method for synthesizing related pyrazole compounds . Another study reported the synthesis of a pyrazole derivative through the reaction of an acid chloride with 2,3-diaminopyridine, yielding a carboxamide . These methods indicate that functionalized pyrazoles can be synthesized through the reaction of suitable precursors under controlled conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a pyrazole derivative was determined, revealing a twisted conformation between the pyrazole and thiophene rings . Another study provided insights into the molecular geometry, vibrational frequencies, and NMR chemical shift values of a pyrazole compound, which were calculated using density functional theory (DFT) and compared with experimental data . These studies demonstrate the importance of theoretical and experimental approaches in understanding the molecular structure of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of diverse compounds with potential applications. For instance, a one-pot, four-component reaction was used to synthesize pyrazole derivatives, highlighting the versatility of pyrazole chemistry . Additionally, the reactivity of pyrazole compounds can be influenced by the presence of substituents on the ring, which can affect the outcome of reactions and the properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding interactions of a pyrazole compound were studied, revealing its three-dimensional supramolecular self-assembly . The thermal stability of pyrazole derivatives has also been investigated, indicating their potential for use in various applications . Furthermore, the nonlinear optical properties of pyrazole compounds have been discussed, suggesting their potential as materials for optical applications .

Scientific Research Applications

1. Antileishmanial and Antimalarial Activities

  • Summary of Application : Pyrazole-bearing compounds, including 4-(1H-Pyrazol-1-yl)benzoic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
  • Methods of Application : Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. Antimicrobial Activity

  • Summary of Application : Compounds similar to 4-(1H-Pyrazol-1-yl)benzoic acid, such as coumarin-substituted hydrazone derivatives, have been synthesized and tested for their antimicrobial activity .

3. Drug Design and Development

  • Summary of Application : Compounds similar to 4-(1H-Pyrazol-1-yl)benzoic acid, such as 1,2,4-triazole benzoic acid hybrids, have been used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

4. Chemical Synthesis

  • Summary of Application : 4-(1H-Pyrazol-1-yl)benzoic acid is a chemical reagent used in the synthesis of various organic compounds .
  • Methods of Application : The compound can be used in a variety of chemical reactions, including condensation reactions, substitution reactions, and others .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved .

5. Chemical Reagent

  • Summary of Application : 4-(1H-Pyrazol-1-yl)benzoic acid is a chemical reagent used in the synthesis of various organic compounds .
  • Methods of Application : The compound can be used in a variety of chemical reactions, including condensation reactions, substitution reactions, and others .
  • Results or Outcomes : The outcomes of these reactions would depend on the specific reaction conditions and the other reactants involved .

6. Structural Optimization Platform

  • Summary of Application : Compounds similar to 4-(1H-Pyrazol-1-yl)benzoic acid, such as 1,2,4-triazole benzoic acid hybrids, have been used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Safety And Hazards

The safety data sheet for 4-(1H-Pyrazol-1-yl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken while handling this compound.

properties

IUPAC Name

4-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEKYPIBVOGCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353056
Record name 4-(1H-Pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrazol-1-yl)benzoic acid

CAS RN

16209-00-0
Record name 4-(1H-Pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(1H-pyrazol-1-yl)benzoate of Step A (0.529 g, 2.62 mmol) in methanol (20 mL) and water (4 mL) was added lithium hydroxide monohydrate (0.220 g, 5.23 mmol) and the reaction mixture heated to reflux for 2 hours. The cooled reaction mixture was concentrated in vacuo to remove methanol and then diluted with water (40 mL). The resulting aqueous solution was washed with diethyl ether (40 mL), then acidified to pH 3 by the addition of concentrated hydrochloric acid. The solid product was filtered and dried in vacuo at 50° C. overnight to afford the title compound (0.479 g, 97%) as a white solid, m.p. 270-272° C.
Quantity
0.529 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
Y Maenaka, T Suenobu… - Journal of the American …, 2012 - ACS Publications
Regioselective hydrogenation of the oxidized form of β-nicotinamide adenine dinucleotide (NAD + ) to the reduced form (NADH) with hydrogen (H 2 ) has successfully been achieved in …
Number of citations: 144 pubs.acs.org
Y Maenaka, T Suenobu… - Journal of the American …, 2012 - ACS Publications
A [C,N] cyclometalated Ir complex, [Ir III (Cp*)(4-(1H-pyrazol-1-yl-κN 2 )benzoic acid-κC 3 )(H 2 O)] 2 SO 4 [1] 2 ·SO 4 , was reduced by aliphatic alcohols to produce the corresponding …
Number of citations: 85 pubs.acs.org
T Suenobu, S Shibata, S Fukuzumi - Inorganic Chemistry, 2016 - ACS Publications
A ubiquinone coenzyme analogue (Q 0 : 2,3-dimethoxy-5-methyl-1,4-benzoquinone) was reduced by coenzyme NADH to yield the corresponding reduced form of Q 0 (Q 0 H 2 ) in the …
Number of citations: 21 pubs.acs.org
I Tsukamoto, H Koshio, S Akamatsu… - Bioorganic & medicinal …, 2008 - Elsevier
The present work describes the discovery of novel series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepine-5-ylidene)acetamide derivatives as arginine vasopressin (AVP) V 2 …
Number of citations: 12 www.sciencedirect.com
YL Zhan, YB Shen, SP Li, BH Yue, XC Zhou - Chinese Chemical Letters, 2017 - Elsevier
A homogeneous catalyst [Cp*Rh(NH 3 )(H 2 O) 2 ] 3+ has been found for the clean conversion of methanol and water to hydrogen and carbon dioxide. The simple and easily available …
Number of citations: 33 www.sciencedirect.com
FF Tan, KL Tang, P Zhang, YJ Guo, M Qu… - ChemCatChem, 2019 - Wiley Online Library
Exploring of hydrogen source from renewable biomass, such as glucose in alkaline solution, for hydrogenation reactions had been studied since 1860s. According to proposed pathway…
T Quinto, V Köhler, TR Ward - Topics in catalysis, 2014 - Springer
Nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate constitute a major cost factor in preparative biotransformations. The development of …
Number of citations: 89 link.springer.com
A Wang, P He, J Wu, N Chen, C Pan, E Shi, H Jia… - Energy & …, 2023 - ACS Publications
The environmental pollution caused by the excessive use of fossil fuels makes people pay more attention to the use of green energy. Clean and efficient hydrogen energy has a wide …
Number of citations: 0 pubs.acs.org
CZ Zhou, YR Zhao, FF Tan, YJ Guo, Y Li - ChemCatChem, 2021 - Wiley Online Library
Lignocellulosic biomass is one of the most abundant renewable sources in nature. Herein, we have developed the utilization of renewable formic acid from lignocellulosic biomass as a …
S Patra, A Kumar, SK Singh - Inorganic Chemistry, 2022 - ACS Publications
Efficient catalytic systems based on arene-Ru(II) complexes bearing bis-imidazole methane-based ligands were developed to achieve additive-free hydrogen generation from …
Number of citations: 3 pubs.acs.org

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